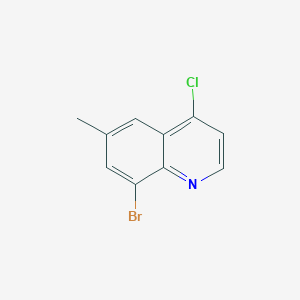
8-Brom-4-chlor-6-methylchinolin
Übersicht
Beschreibung
8-Bromo-4-chloro-6-methylquinoline is a halogenated heterocycle . It is a solid compound with the molecular formula C10H7BrClN . The CAS number for this compound is 1156602-22-0 .
Molecular Structure Analysis
The molecular structure of 8-Bromo-4-chloro-6-methylquinoline consists of a quinoline core with bromine, chlorine, and methyl substituents. The average mass of the molecule is 256.526 Da and the monoisotopic mass is 254.945038 Da .Physical And Chemical Properties Analysis
8-Bromo-4-chloro-6-methylquinoline is a solid compound . Its molecular formula is C10H7BrClN, and it has an average mass of 256.526 Da and a monoisotopic mass of 254.945038 Da .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antimikrobielle Wirkstoffe
8-Brom-4-chlor-6-methylchinolin: wurde auf sein Potenzial als Gerüst in der medizinischen Chemie untersucht, insbesondere bei der Entwicklung von antimikrobiellen Wirkstoffen . Seine Struktur ermöglicht die Synthese von Derivaten, die gegen eine Vielzahl von mikrobiellen Krankheitserregern wirksam sein können.
Organische Synthese: Bausteine
Diese Verbindung dient als vielseitiger Baustein in der organischen Synthese. Sie kann verschiedenen chemischen Reaktionen unterzogen werden, um verschiedene funktionelle Gruppen einzuführen, was zur Synthese einer Vielzahl von organischen Verbindungen führen kann .
Materialwissenschaft: Fluoreszierende Materialien
Chinolinderivate sind für ihre fluoreszierenden Eigenschaften bekannt. This compound kann bei der Entwicklung neuer fluoreszierender Materialien verwendet werden, die Anwendungen in der Biobildgebung und Sensorik haben .
Pharmazeutische Forschung: Wirkstoffforschung
Der Chinolinring ist ein häufiges Merkmal in vielen pharmakologisch aktiven Verbindungen. Derivate von This compound können synthetisiert und auf verschiedene biologische Aktivitäten untersucht werden, was zur Wirkstoffforschung beiträgt .
Katalyse: Ligandensynthese
In der Katalyse kann This compound zur Herstellung von Liganden für Übergangsmetallkatalysatoren verwendet werden. Diese Katalysatoren können in einer Reihe von chemischen Reaktionen eingesetzt werden, darunter solche, die für industrielle Prozesse wichtig sind .
Pflanzenschutzforschung: Entwicklung von Pestiziden
Die strukturelle Modifikation von This compound kann zur Entwicklung neuer Pestizide führen. Seine Derivate können auf ihre Wirksamkeit bei der Bekämpfung von Schädlingen getestet werden, die Nutzpflanzen schädigen .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 8-Bromo-4-chloro-6-methylquinoline are not available, quinoline derivatives are a focus of ongoing research due to their wide range of biological activities. Efforts are being made to synthesize new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Eigenschaften
IUPAC Name |
8-bromo-4-chloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLLMICSEAATSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656130 | |
| Record name | 8-Bromo-4-chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1156602-22-0 | |
| Record name | 8-Bromo-4-chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1156602-22-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371001.png)

![2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1371005.png)



![2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1371012.png)



![3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid](/img/structure/B1371017.png)


